What is Dansylhydrazine and its primary uses in research?
What is Dansylhydrazine and its primary uses in research?
An in-depth exploration of the fluorescent probe Dansylhydrazine, detailing its chemical properties, primary research applications, and comprehensive experimental protocols for the analysis of critical biomolecules.
Introduction
Dansylhydrazine, chemically known as 5-(dimethylamino)naphthalene-1-sulfonohydrazide, is a highly fluorescent molecule widely employed in biomedical and chemical research.[1] Its utility stems from the reactive hydrazine (B178648) group which readily condenses with carbonyl compounds—specifically aldehydes and ketones—to form stable, fluorescent hydrazones. This derivatization reaction enables the sensitive detection and quantification of a diverse range of biomolecules that either inherently possess or can be chemically modified to contain a carbonyl group. This technical guide provides a comprehensive overview of Dansylhydrazine, its fundamental properties, and its application in the analysis of carbohydrates, steroids, and other carbonyl-containing compounds. Detailed experimental protocols and data are presented to assist researchers in leveraging this powerful analytical tool.
Chemical and Physical Properties
Dansylhydrazine is a light yellow, crystalline powder.[2] Its structure is characterized by a dansyl group, which is the fluorophore, and a reactive hydrazine moiety. This combination of a strong fluorophore and a carbonyl-reactive group makes it an excellent reagent for fluorescent labeling.
| Property | Value |
| Chemical Formula | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 265.33 g/mol [2][3] |
| IUPAC Name | 5-(dimethylamino)naphthalene-1-sulfonohydrazide[2] |
| Appearance | Light yellow powder[2] |
| Melting Point | 126-130 °C |
| Solubility | Soluble in ethanol (B145695) and methanol |
Fluorescence Properties
The fluorescence of Dansylhydrazine and its derivatives is highly dependent on the solvent environment. The excitation (λex) and emission (λem) maxima are key parameters for its detection.
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Ethanol | 340 nm[4] | 525 nm[4] |
| Methanol | 336 nm | 534 nm |
Primary Research Applications
The primary utility of Dansylhydrazine in research lies in its ability to act as a fluorescent tag for carbonyl-containing molecules, thereby facilitating their separation and quantification by various analytical techniques, most notably high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis (CE).
Analysis of Carbohydrates and Glycans
Dansylhydrazine is extensively used for the analysis of reducing sugars, which possess a free aldehyde or ketone group. This includes monosaccharides, disaccharides, and oligosaccharides. The derivatization of these carbohydrates allows for their sensitive detection in complex biological samples. A key application is in the field of glycomics for the analysis of sialic acids, which are important terminal monosaccharides on many glycoproteins and glycolipids.[1]
Quantification of Steroids
Many steroid hormones contain ketone groups, making them ideal candidates for derivatization with Dansylhydrazine. This labeling strategy significantly enhances the sensitivity of their detection by HPLC and LC-MS, enabling the quantification of low-abundance steroids in biological fluids.
Detection of Aldehydes and Ketones
Beyond biomolecules, Dansylhydrazine is a general reagent for the detection and quantification of any aldehyde or ketone. This has applications in various fields, including environmental analysis and food chemistry.
Metabolomics and Carboxylic Acid Profiling
Recent advancements have demonstrated the use of Dansylhydrazine in the comprehensive profiling of carboxylic acids in metabolomics studies. This is achieved through a chemical labeling strategy that allows for improved separation and ionization in LC-MS analysis.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization and analysis of different classes of biomolecules using Dansylhydrazine.
Protocol 1: Derivatization of Reducing Sugars for HPLC Analysis
This protocol is adapted from established methods for the analysis of carbohydrates.
Materials:
-
Sample containing reducing sugars
-
Dansylhydrazine solution (e.g., 0.5 M in ethanol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare the sample containing reducing sugars in an appropriate buffer.
-
Derivatization:
-
To 100 µL of the sample, add 100 µL of the Dansylhydrazine solution and 50 µL of 10% TCA.
-
Incubate the mixture in a water bath at 65°C for 15 minutes.
-
-
Sample Cleanup (Optional): After derivatization, the sample can be purified using solid-phase extraction (SPE) to remove excess reagent.
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water).
-
Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.
-
Protocol 2: Analysis of Carbohydrates by Capillary Electrophoresis (CE)
This protocol is based on a method for the rapid analysis of mono- and disaccharides.[2]
Materials:
-
Carbohydrate standards or sample
-
Dansylhydrazine solution
-
CE instrument with a laser-induced fluorescence (LIF) detector
Procedure:
-
Derivatization:
-
Mix the carbohydrate sample with the Dansylhydrazine solution.
-
The reaction is typically rapid and can be completed in approximately 15 minutes.[2]
-
-
CE-LIF Analysis:
-
Separate the derivatized carbohydrates using a capillary electrophoresis system.
-
Detect the migrating fluorescent derivatives with a laser-induced fluorescence detector. This method can achieve very low detection limits, in the attomole (amol) range.[2]
-
Protocol 3: Labeling of Sialic Acids in Glycoconjugates
This method involves the mild oxidation of sialic acids to generate an aldehyde group for reaction with Dansylhydrazine.[1]
Materials:
-
Fixed tissue sections or purified glycoconjugates
-
Periodic acid solution (mild)
-
Dansylhydrazine solution
-
Reducing agent (e.g., sodium borohydride)
Procedure:
-
Oxidation: Treat the sample with a mild solution of periodic acid to selectively oxidize the sialic acid residues, creating aldehyde groups.
-
Condensation: React the oxidized sample with Dansylhydrazine to form fluorescent hydrazones.
-
Reduction: Reduce the hydrazones to stable hydrazines using a suitable reducing agent.
-
Visualization: The fluorescently labeled sialic acids can then be visualized using fluorescence microscopy.
Quantitative Data Summary
The following table summarizes key quantitative data for Dansylhydrazine and its derivatives, which is essential for experimental design and data interpretation.
| Parameter | Analyte/Condition | Value | Reference |
| Limit of Detection (LOD) | Carbohydrates (CE-LIF) | 100 amol | [2] |
| Limit of Quantification (LOQ) | Malondialdehyde (Urine, LC-MS) | 5.63 nM (0.405 ng/mL) | [6] |
| Limit of Quantification (LOQ) | Malondialdehyde (Serum, LC-MS) | 5.68 nM (0.409 ng/mL) | [6] |
| Molar Extinction Coefficient (ε) | Dansyl glycine (B1666218) (338.5 nm) | ~4,300 cm⁻¹/M | [7] |
| Fluorescence Quantum Yield (Φf) | Dansyl glycine (in water) | 0.07 | [7] |
| Fluorescence Quantum Yield (Φf) | Dansyl glycine (in dioxane) | 0.66 | [7] |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate typical experimental workflows involving Dansylhydrazine.
Caption: Workflow for HPLC analysis of carbonyl compounds using Dansylhydrazine.
Caption: Workflow for Capillary Electrophoresis analysis of carbohydrates.
Conclusion
Dansylhydrazine remains a cornerstone reagent for the fluorescent labeling and sensitive detection of carbonyl-containing biomolecules. Its versatility, coupled with well-established analytical methodologies, makes it an invaluable tool for researchers in diverse fields, from clinical diagnostics to fundamental biochemical research. The detailed protocols and quantitative data provided in this guide aim to empower researchers to effectively utilize Dansylhydrazine in their experimental workflows, contributing to advancements in our understanding of complex biological systems.
References
- 1. The histochemical application of dansylhydrazine as a fluorescent labeling reagent for sialic acid in cellular glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dansylhydrazine fluorescence, BioReagent, = 90 HPLC 33008-06-9 [sigmaaldrich.com]
- 5. Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
